2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Description
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with ethoxy and fluorophenyl substituents, which may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C17H16FN3O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-11-7-8-14-15(9-11)21-17(20-14)24-10-16(22)19-13-6-4-3-5-12(13)18/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
OCTGMVSGAKGLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction involving thiol reagents.
Coupling with 2-Fluorophenylacetamide: The final step involves coupling the benzimidazole derivative with 2-fluorophenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar applications, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, benzimidazole derivatives are used in the treatment of parasitic infections and as proton pump inhibitors. This compound might exhibit similar therapeutic effects, warranting further pharmacological studies.
Industry
Industrially, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. This compound could find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to various biological macromolecules, disrupting their normal function. The ethoxy and fluorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a benzimidazole core used to treat peptic ulcers.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Pimobendan: A benzimidazole derivative used in the treatment of congestive heart failure.
Uniqueness
What sets 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of both ethoxy and fluorophenyl groups could enhance its pharmacokinetic properties and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
